Furalaxyl

概要

説明

Furalaxyl is a systemic fungicide with protective and curative properties. It is effective against damping-off and root rot diseases caused by Pythium and Phytophthora fungi, which inhabit the soil and infect many ornamental flowers, shrubs, and trees . This compound is a racemate comprising equal amounts of ®- and (S)-furalaxyl .

準備方法

Furalaxyl can be synthesized through various chemical routes. One common method involves the reaction of methyl 2-furoate with 2,6-dimethylaniline in the presence of a base, followed by esterification with methanol . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反応の分析

Furalaxyl undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

科学的研究の応用

Furalaxyl has several scientific research applications:

Chemistry: It is used as a model compound in studies of fungicide activity and environmental fate.

Biology: this compound is studied for its effects on various fungal pathogens and its potential use in controlling fungal diseases in plants.

Medicine: Research is ongoing to explore its potential antifungal properties for medical applications.

Industry: This compound is used in agriculture to protect crops from fungal infections, contributing to higher yields and better crop quality

作用機序

類似化合物との比較

Furalaxyl is part of the phenylamide class of fungicides, which also includes compounds like metalaxyl, metalaxyl-M (mefenoxam), and oxadixyl . Compared to these similar compounds, this compound has unique properties such as its specific mode of action and its effectiveness against certain fungal pathogens . Other similar compounds include benalaxyl, benalaxyl-M (kiralaxyl), and ofurace .

生物活性

Furalaxyl is a chiral fungicide widely used in agriculture for its systemic protective and curative action against various fungal pathogens. Its primary mechanism involves disrupting fungal nucleic acid synthesis, particularly targeting RNA polymerase I. This compound has been studied extensively for its biological activity, degradation, and environmental impact.

Chemical Structure and Properties

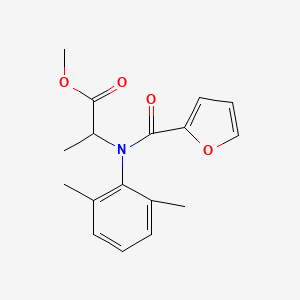

This compound is classified as an acylamino acid fungicide and has the following chemical structure:

- Molecular Formula : C17H19NO4

- Molecular Weight : 301.34 g/mol

- CAS Number : 57764-08-6

This compound acts by inhibiting the synthesis of nucleic acids in fungi, which is crucial for their growth and reproduction. The specific action on RNA polymerase I disrupts the transcription process, leading to the death of susceptible fungal cells. The compound is effective against a range of pathogens, including those affecting crops like potatoes and tomatoes.

Enantiomeric Behavior

This compound exists as a racemic mixture, with the (‐)‐R-enantiomer being more biologically active than its counterpart. Research indicates that microbial degradation of this compound shows a preference for the (‐)‐R-enantiomer, which further emphasizes its significance in environmental studies and agricultural applications. A study conducted by Lutz et al. (2013) demonstrated that certain strains of Brevibacillus brevis can preferentially degrade the (‐)‐R-enantiomer of this compound, suggesting potential bioremediation applications in contaminated soils .

Environmental Impact and Degradation

This compound's environmental behavior has been a focus of research due to its widespread use. Studies have shown that it degrades more quickly in certain soil types compared to its enantiomer benalaxyl. The degradation rates can be influenced by soil composition and microbial community structure .

| Compound | Degradation Rate | Soil Type |

|---|---|---|

| This compound | Rapid | Sandy loam |

| Benalaxyl | Slower | Clay loam |

Case Studies

Several case studies have explored the effects of this compound on plant health and its ecological implications:

- Impact on Crop Health : In a field trial involving potato crops, this compound significantly reduced the incidence of late blight caused by Phytophthora infestans. The study indicated an increase in yield compared to untreated plots .

- Microbial Interactions : A study examined the interaction between this compound and soil microorganisms, revealing that certain bacteria could enhance the degradation process, thus reducing the potential for environmental persistence .

- Human Health Concerns : Research into the toxicological effects of this compound has suggested minimal risk to human health when used according to recommended guidelines. However, continuous monitoring is advised due to potential accumulation in food chains .

特性

IUPAC Name |

methyl 2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-11-7-5-8-12(2)15(11)18(13(3)17(20)21-4)16(19)14-9-6-10-22-14/h5-10,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEXPHRYOLIQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047543 | |

| Record name | Furalaxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57646-30-7 | |

| Record name | Furalaxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57646-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furalaxyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057646307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furalaxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-(2,6-dimethylphenyl)-N-(2-furylcarbonyl)-DL-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURALAXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OY703A81O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does furalaxyl exert its fungicidal effect?

A1: this compound, along with similar fungicides like metalaxyl and ofurace, demonstrate potent activity against oomycete species such as Pythium ultimum, Phytophthora nicotianae, and Phytophthora palmivora. [] These fungicides primarily act by disrupting the biosynthesis of RNA within the target fungi. This interference with RNA production ultimately leads to the inhibition of mitosis, hindering the growth and proliferation of the fungi. []

Q2: Is there a difference in the activity of this compound enantiomers?

A2: Yes, research suggests that the (-)-R-enantiomer of this compound is the more active form, responsible for the desired fungicidal activity by interfering with nucleic acid synthesis in harmful fungi. []

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H19NO4, and its molecular weight is 297.34 g/mol. []

Q4: What spectroscopic techniques are used to characterize this compound?

A5: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the detection and quantification of this compound residues in various matrices like soil, plant tissue, and nutrient solutions. [] Chiral chromatography methods, particularly HPLC with chiral stationary phases, are crucial for separating and quantifying the individual enantiomers of this compound. [, ]

Q5: How does the stability of this compound vary under different conditions?

A6: The stability of this compound is influenced by factors like pH, temperature, and the presence of metal ions. For instance, this compound degrades faster in acidic conditions and its hydrolysis can be inhibited by metal ions like Cu(II) and Zn(II) and to a lesser extent by metal (hydr)oxide surfaces like Al2O3 and FeOOH. []

Q6: Are there specific formulation strategies to improve this compound's efficacy?

A7: While specific formulation details aren't outlined in the provided research, it is commonly formulated as a wettable powder (WP) for application as a soil drench. [, , ]

Q7: What is known about the environmental behavior of this compound enantiomers?

A8: Studies have revealed enantioselective degradation of this compound in agricultural soils, with the R-enantiomer generally degrading faster than the S-enantiomer. [] This difference in degradation rates suggests the need to consider enantiomeric differences in pesticide risk assessments. []

Q8: Does this compound bioaccumulate in organisms?

A9: Research on earthworms (Eisenia foetida) indicates that this compound bioaccumulation is enantioselective, with a preferential accumulation of the S-enantiomer in earthworm tissue. [] Further research is needed to fully understand the bioaccumulation potential across different species.

Q9: What are the toxicological effects of this compound enantiomers on non-target organisms?

A10: Studies on the green algae Scenedesmus obliquus showed that the (S)-furalaxyl, considered the inactive enantiomer, exhibited higher toxicity compared to the active (R)-enantiomer. [] This highlights the importance of considering enantioselectivity in pesticide risk assessments.

Q10: Is there evidence of resistance development to this compound in plant pathogens?

A11: Yes, resistance to this compound has been observed in Pythium species. [, ] Cross-resistance to other phenylamide fungicides, including metalaxyl, benalaxyl, ofurace, and oxadixyl, has also been reported. []

Q11: What is the mechanism behind this compound resistance?

A11: While the specific mechanisms of this compound resistance are not fully elucidated in the provided research, it is likely that mutations in target sites or enhanced detoxification mechanisms within the resistant fungi play a role.

Q12: How are this compound residues measured in different matrices?

A13: Gas chromatography, often coupled with a nitrogen-selective detector, is a common technique used for analyzing this compound residues in samples like soil, peat compost, plant material, and nutrient solutions. []

Q13: Are there alternative fungicides or control strategies for the pathogens targeted by this compound?

A15: Yes, several alternative fungicides are available, including those from different chemical classes like phosphonates (e.g., fosetyl-Al), carbamates (e.g., propamocarb), and strobilurins. [, , ] Integrated pest management strategies, combining chemical and non-chemical approaches, are crucial to prevent resistance development and minimize environmental impact.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。